molecular formula C22H27N3O3S B14109866 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide

Cat. No.: B14109866
M. Wt: 413.5 g/mol
InChI Key: YXEAWLFGZXHNIH-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. One common method involves the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . This step forms the thienopyrimidine core, which is then further functionalized to introduce the butyl and phenylacetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: The thienopyrimidine core is known for its biological activity, suggesting potential therapeutic applications.

    Industry: This compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which can confer unique biological activity and chemical reactivity

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-butylphenyl)acetamide

InChI

InChI=1S/C22H27N3O3S/c1-3-5-7-16-8-10-17(11-9-16)23-19(26)15-25-18-12-14-29-20(18)21(27)24(22(25)28)13-6-4-2/h8-12,14H,3-7,13,15H2,1-2H3,(H,23,26)

InChI Key

YXEAWLFGZXHNIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCC)SC=C3

Origin of Product

United States

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